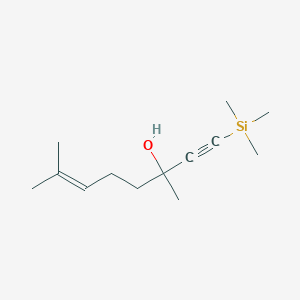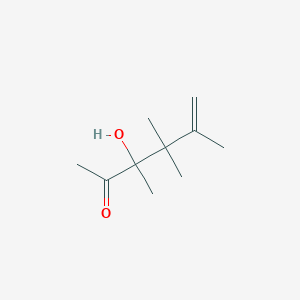
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid is an organic compound with the molecular formula C15H14O3 This compound is characterized by the presence of a naphthalene ring, a methyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 2-methyl-4-oxobutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to participate in various chemical reactions, influencing its biological activity. For instance, the presence of the naphthalene ring may facilitate interactions with aromatic amino acids in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(naphthalen-1-yl)butanoic acid
- 4-(6-Methoxy-naphthalen-1-yl)-butanoic acid
- 3-Methyl-3-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butanoic acid
Uniqueness
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and chemical properties.
Propiedades
| 75381-40-7 | |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methyl-4-naphthalen-1-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(15(17)18)9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,17,18) |
Clave InChI |
SLTQPAKHBCQZEY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)



![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
